molecular formula C16H28N6O6 B1322690 Prezatide monoacetate CAS No. 72957-37-0

Prezatide monoacetate

Cat. No.: B1322690
CAS No.: 72957-37-0
M. Wt: 400.43 g/mol
InChI Key: MGNUTAFMLGJBGV-ACMTZBLWSA-N
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Description

It is known for its role in stimulating collagen production in the skin, which can help reduce wrinkles and improve skin condition . The compound is often used in cosmetic and skincare products due to its beneficial effects on skin health.

Scientific Research Applications

Tripeptide-1 Acetate has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, this compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, this compound influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The copper complex formed by this compound increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of this compound is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that this compound continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by this compound for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, this compound influences the levels of various metabolites involved in oxidative stress and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, this compound forms a complex with copper ions, which facilitates its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of this compound ensures its optimal activity and function in promoting tissue remodeling and wound healing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripeptide-1 Acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing peptide chain.

    Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, Tripeptide-1 Acetate is produced using automated peptide synthesizers, which allow for the efficient and scalable production of peptides. The process involves similar steps to SPPS but is optimized for large-scale production. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tripeptide-1 Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine derivatives, while substitution reactions can result in modified lysine residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripeptide-1 Acetate is unique due to its specific amino acid sequence (glycine-histidine-lysine) and its ability to stimulate collagen production. This property makes it particularly valuable in cosmetic and skincare applications, where it is used to improve skin texture and reduce signs of aging .

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUTAFMLGJBGV-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49557-75-7 (Parent)
Record name Prezatide monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

400.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72957-37-0
Record name L-Lysine, glycyl-L-histidyl-, monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72957-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prezatide monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(N-glycyl-L-histidyl)-L-lysine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREZATIDE MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How was GHK identified as a potential therapeutic agent for Alzheimer's disease in this study?

A1: The researchers utilized a transcriptomic-based drug screening approach using the Connectivity Map database. This analysis identified GHK as a potential candidate capable of restoring the dysregulation observed in gene modules (M3 and M8) associated with Alzheimer's disease pathology across multiple brain regions. []

Q2: What evidence suggests a neuroprotective effect of GHK in the context of Alzheimer's disease?

A2: The study demonstrated that pretreatment with GHK provided a neuroprotective effect against amyloid-beta-induced injury in differentiated human neuron-like SH-SY5Y cells. This finding suggests GHK might have therapeutic potential in mitigating the neuronal damage associated with Alzheimer's disease. []

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